3,4-Dichloro-5-hydroxyfuran-2(5H)-one
Overview
Description
Synthesis Analysis
The synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones, including 3,4-dichloro variants, has been efficiently achieved through sequential halolactonization and hydroxylation reactions. This method involves the treatment of 4-aryl-2,3-allenoic acids with halogenating agents such as I2 or CuX2 (where X can be Br or Cl), leading to moderate to good yields. The structure of the synthesized compounds has been confirmed by X-ray single-crystal diffraction studies (Shengming Ma, Bin Wu, Zhangjie Shi, 2004).
Molecular Structure Analysis
The molecular structure of 3,4-dichloro-5-hydroxyfuran-2(5H)-one derivatives has been established through detailed X-ray crystallography. This analysis reveals the specific spatial arrangement of atoms within the molecule, confirming the presence of the dichloro and hydroxy functional groups in the furanone ring. Such structural details are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
3,4-Dichloro-5-hydroxyfuran-2(5H)-one undergoes various chemical reactions due to its reactive sites. It can serve as an electrophile in Friedel-Crafts alkylation reactions, demonstrating its versatility in organic synthesis. For example, its reactivity has been exploited in the synthesis of chiral γ-lactones and γ-lactams via a Ugi 4-center 3-component reaction, showcasing its utility in constructing complex organic molecules with high enantioselectivity (E. Riguet, 2011).
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones : An efficient method for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones has been developed. This involves sequential halolactonization-hydroxylation reactions of 4-aryl-2,3-allenoic acids using iodine or copper halides, yielding moderate to good yields. The structures of these compounds were confirmed by X-ray single-crystal diffraction studies (Ma, Wu, & Shi, 2004).
Friedel-Crafts Alkylation Reaction : 5-Hydroxyfuran-2(5H)-one was used as an electrophile in the Friedel-Crafts alkylation of indoles, catalyzed by a diphenylprolinol silyl ether. This led to the efficient production of indoyl lactones and chiral five-membered lactams (Riguet, 2011).
Biological and Pharmaceutical Applications
Anticancer Properties : Derivatives of 3,4-dichloro-5-hydroxyfuran-2(5H)-one demonstrated selective cytotoxicity towards non-small cell lung cancer cell lines. These derivatives were synthesized and modified, showing significant anticancer properties, with certain compounds inducing G2 phase cell cycle arrest and caspase-independent cell death (Byczek-Wyrostek et al., 2018).
Use in Synthesis of γ-Hydroxybutenolides : γ-Hydroxybutenolides, a class of compounds that include 5-Hydroxyfuran-2(5H)-ones, are important due to their occurrence in natural products and a broad range of biological activities. These are synthesized using methods like photooxidation of the furan moiety and are used as intermediates in preparing physiologically active compounds (Kim et al., 2009).
Environmental and Safety Concerns
- Genotoxicity and Environmental Impact : Mucochloric acid, a variant of 3,4-dichloro-5-hydroxyfuran-2(5H)-one, is considered a direct genotoxin and potential carcinogen. Its presence in water and its reactivity have significant toxicological and environmental implications. The compound's different forms in solution, such as the cyclic lactone-lactol and open-chain aldehyde-acid, possess varying levels of reactivity and hence, potential environmental impact (Gómez-Bombarelli et al., 2012).
Miscellaneous Applications
- Electrochemical Studies : The electrochemical oxidation of aryl- and alkylthio derivatives of mucochloric acid has been explored. These studies provide insights into the reactivity and potential applications of mucochloric acid derivatives in electrochemical processes (Devyatova et al., 2009).
Safety And Hazards
- Hazard Statements : DHFO is considered harmful if ingested (H302), causes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
- Precautionary Measures : Handle with care, avoid inhalation, and wear appropriate protective equipment.
- Storage : Store DHFO at 4°C.
Future Directions
Future research should focus on:
- Biological Activity : Investigate DHFO’s potential as a drug candidate or bioactive compound.
- Environmental Impact : Assess its environmental fate and toxicity.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
properties
IUPAC Name |
3,4-dichloro-2-hydroxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLKBFCSHJIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20273936 | |
Record name | Mucochloric acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20273936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-hydroxyfuran-2(5H)-one | |
CAS RN |
766-40-5 | |
Record name | 3,4-Dichloro-5-hydroxy-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-(Dichloro)-5-hydroxy-2(5H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 766-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mucochloric acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20273936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-5-hydroxyfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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